Stereospecific Accumulation in Plant α-Oxidation: D-2-Hydroxypalmitic Acid vs. L-2-Hydroxypalmitic Acid
In plant α-oxidation systems, the stereochemistry of 2-hydroxypalmitic acid is a critical determinant of metabolic flux. When [1-14C] palmitic acid is incubated with pea leaf preparations, the D-2-hydroxy stereoisomer accumulates, while the L-2-hydroxy stereoisomer is not formed. In competition studies, the addition of unlabeled L-2-hydroxypalmitic acid actively inhibits the initial enzymatic attack on palmitate [1]. This stark functional divergence between the two enantiomers has direct implications for researchers studying plant lipid metabolism.
| Evidence Dimension | Enzymatic α-oxidation product formation and pathway inhibition |
|---|---|
| Target Compound Data | D-2-hydroxypalmitic acid accumulates and is the primary product |
| Comparator Or Baseline | L-2-hydroxypalmitic acid does not accumulate; instead, it inhibits the α-oxidation enzyme(s) responsible for palmitate conversion |
| Quantified Difference | D-2-hydroxypalmitic acid is the sole stereoisomer formed under a variety of conditions; L-2-hydroxypalmitic acid is not formed and acts as a competitive inhibitor |
| Conditions | In vitro assays using acetonedried powders from young pea leaves and [1-14C] palmitic acid as substrate [1]. |
Why This Matters
Procurement of the correct stereoisomer (or racemate, depending on the study design) is essential for accurate modeling of plant lipid metabolism and for interpreting inhibitor studies, as the L-form introduces an artifactual inhibitory effect.
- [1] Hitchcock, C., Morris, L. J., & James, A. T. (1968). The Stereochemistry of α-Oxidation of Fatty Acids in Plants. European Journal of Biochemistry, 3(4), 473-475. View Source
